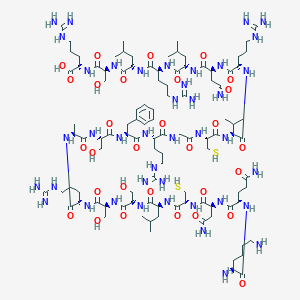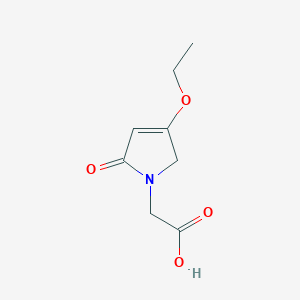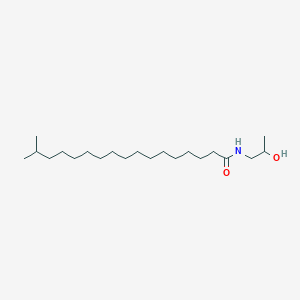
Isostearoyl monoispropanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isostearoyl monoispropanolamine (ISMP) is a synthetic surfactant that has gained significant attention in recent years due to its unique properties. It is commonly used in various industries, including personal care products, pharmaceuticals, and food additives. ISMP is a versatile compound that can be synthesized through various methods and has a wide range of applications in scientific research.
Wirkmechanismus
Isostearoyl monoispropanolamine works as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. It can also form micelles, which are small aggregates of surfactant molecules that can solubilize hydrophobic compounds. Isostearoyl monoispropanolamine's mechanism of action is dependent on its chemical structure and the specific application it is being used for.
Biochemische Und Physiologische Effekte
Isostearoyl monoispropanolamine has been shown to have low toxicity and is generally considered safe for use in personal care products and pharmaceuticals. However, some studies have shown that Isostearoyl monoispropanolamine can cause skin irritation and allergic reactions in some individuals. Further research is needed to fully understand the biochemical and physiological effects of Isostearoyl monoispropanolamine.
Vorteile Und Einschränkungen Für Laborexperimente
Isostearoyl monoispropanolamine has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to work with and dilute to specific concentrations. Additionally, Isostearoyl monoispropanolamine is a relatively stable compound that can be stored for long periods of time without significant degradation. However, Isostearoyl monoispropanolamine's unique properties may also present limitations in certain experiments, such as those that require the use of nonionic surfactants.
Zukünftige Richtungen
There are several potential future directions for research on Isostearoyl monoispropanolamine. One area of interest is its potential use as a preservative in food products. Isostearoyl monoispropanolamine's antimicrobial properties make it a promising candidate for use in food preservation, but further research is needed to determine its effectiveness and safety. Additionally, Isostearoyl monoispropanolamine's use as a surfactant in drug delivery systems could be further explored to improve the solubility and bioavailability of a wider range of drugs. Finally, research on the environmental impact of Isostearoyl monoispropanolamine and its degradation products could help to inform regulations and guidelines for its use in various industries.
Synthesemethoden
Isostearoyl monoispropanolamine can be synthesized through the reaction of isostearic acid and monoisopropanolamine. This method involves the esterification of isostearic acid with monoisopropanolamine, followed by neutralization with an alkali metal hydroxide. The resulting product is a pale yellow liquid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Isostearoyl monoispropanolamine has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and can be used as a preservative in personal care products. Additionally, Isostearoyl monoispropanolamine has been used as a surfactant in drug delivery systems, where it can improve the solubility and bioavailability of poorly soluble drugs.
Eigenschaften
CAS-Nummer |
152848-22-1 |
|---|---|
Produktname |
Isostearoyl monoispropanolamine |
Molekularformel |
C21H43NO2 |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO2/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(24)22-18-20(3)23/h19-20,23H,4-18H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
BQMLMKGBPOALFD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



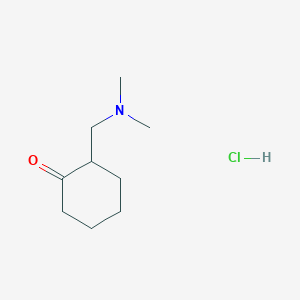
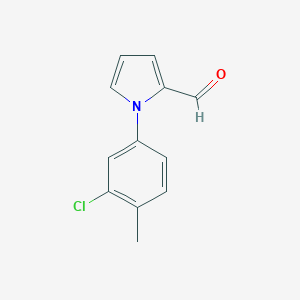
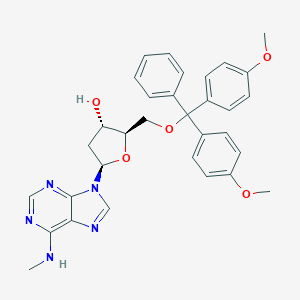
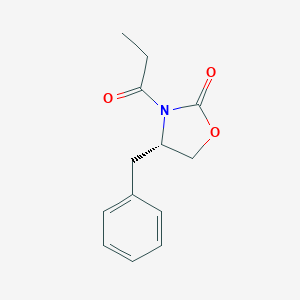
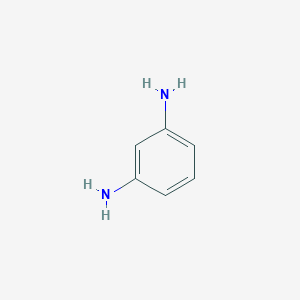
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)


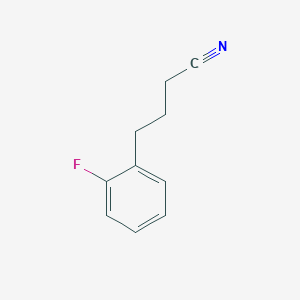
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
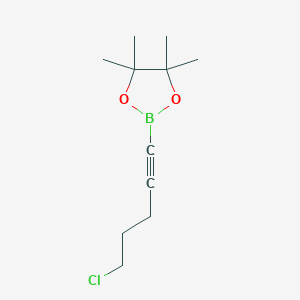
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
